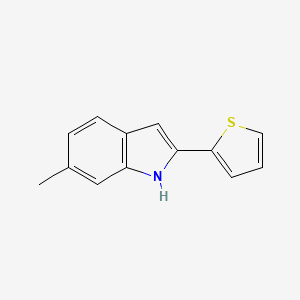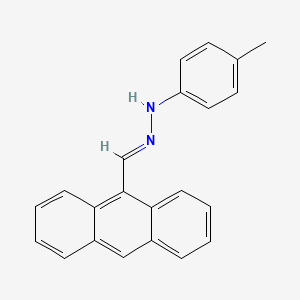![molecular formula C20H19N9O5 B11553593 4-(morpholin-4-yl)-6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N-(3-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11553593.png)
4-(morpholin-4-yl)-6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N-(3-nitrophenyl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a morpholine ring, nitrophenyl groups, and a triazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.
Attachment of Nitrophenyl Groups: The nitrophenyl groups are attached through electrophilic aromatic substitution reactions.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by the condensation of hydrazine derivatives with aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl groups, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Functionalized triazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions due to its unique structure.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, affecting various biochemical pathways.
Drug Development: It is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Medicine
Diagnostic Agents: The compound can be used in the development of diagnostic agents for imaging and detection of diseases.
Therapeutic Agents: Research is ongoing to explore its use as a therapeutic agent in treating various medical conditions.
Industry
Polymer Synthesis: The compound is used in the synthesis of polymers with specific characteristics.
Agriculture: It is explored for its potential use in agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. It may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE: Lacks the hydrazone linkage.
4-(MORPHOLIN-4-YL)-N-(2-NITROPHENYL)-1,3,5-TRIAZIN-2-AMINE: Has a different substitution pattern on the phenyl ring.
Uniqueness
4-(MORPHOLIN-4-YL)-N-(3-NITROPHENYL)-6-[(2E)-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is unique due to the presence of both nitrophenyl groups and the hydrazone linkage, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H19N9O5 |
|---|---|
Molekulargewicht |
465.4 g/mol |
IUPAC-Name |
6-morpholin-4-yl-4-N-(3-nitrophenyl)-2-N-[(E)-(2-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H19N9O5/c30-28(31)16-6-3-5-15(12-16)22-18-23-19(25-20(24-18)27-8-10-34-11-9-27)26-21-13-14-4-1-2-7-17(14)29(32)33/h1-7,12-13H,8-11H2,(H2,22,23,24,25,26)/b21-13+ |
InChI-Schlüssel |
AMHDOKIGBDGPST-FYJGNVAPSA-N |
Isomerische SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3[N+](=O)[O-])NC4=CC(=CC=C4)[N+](=O)[O-] |
Kanonische SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3[N+](=O)[O-])NC4=CC(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Ethyl(phenyl)amino]-N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11553525.png)

![3-Fluoro-N-({N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11553534.png)
![N-(3,4-dichlorophenyl)-3-[(2E)-2-(4-hydroxybenzylidene)hydrazino]-3-oxopropanamide](/img/structure/B11553540.png)
![4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11553546.png)
![2-(3,4-Dimethylphenoxy)-N'-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11553554.png)

![4-(decyloxy)-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11553580.png)
![1-(4-Bromophenyl)-3-[(3-chlorophenyl)amino]-3-(4-methylphenyl)propan-1-one](/img/structure/B11553582.png)
![2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B11553586.png)
![4,4'-[benzene-1,3-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11553587.png)
![N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11553589.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11553598.png)
![2-chloro-N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11553602.png)
